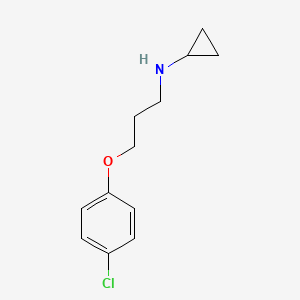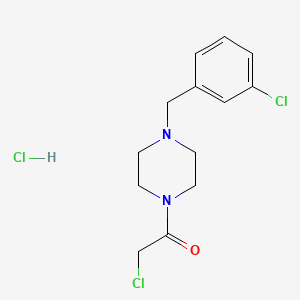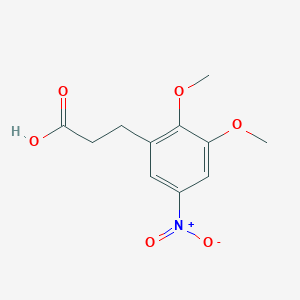
N-(3-(4-chlorophenoxy)propyl)cyclopropanamine
Descripción general
Descripción
N-(3-(4-chlorophenoxy)propyl)cyclopropanamine is a chemical compound with the molecular formula C12H16ClNO . Its molecular weight is 225.71 .
Physical And Chemical Properties Analysis
N-(3-(4-chlorophenoxy)propyl)cyclopropanamine has a density of 1.2±0.1 g/cm3 . Its boiling point is 346.9±22.0 °C at 760 mmHg . The melting point is not available .Aplicaciones Científicas De Investigación
Antimicrobial Activity
N-[3-(4-chlorophenoxy)propyl]cyclopropanamine: has been studied for its potential antimicrobial properties. Salicylanilides, a class of compounds to which this molecule is related, have shown potent activity against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium . These strains represent significant challenges in clinical practice, and the compound’s efficacy against such bacteria could lead to new treatments for resistant infections.
Antifungal Applications
The compound’s structural analogs have demonstrated strong antifungal capabilities . This suggests that N-[3-(4-chlorophenoxy)propyl]cyclopropanamine could be developed into a treatment for fungal infections, which are a major concern in immunocompromised patients and can lead to severe complications.
Antihelmintic Use
Related salicylanilides have been used extensively as anthelmintics, which are drugs that expel parasitic worms (helminths) and other internal parasites from the body without causing significant harm to the host . Given the structural similarities, N-[3-(4-chlorophenoxy)propyl]cyclopropanamine could be explored for its potential to treat helminth infections in humans or animals.
Antiviral Research
Recent studies have indicated that halogenated salicylanilides can reduce SARS-CoV-2 replication and suppress the induction of inflammatory cytokines in rodent models . This opens up the possibility for N-[3-(4-chlorophenoxy)propyl]cyclopropanamine to be used in antiviral research, potentially leading to new treatments for viral infections.
Anticancer Potential
The ability of salicylanilides to inhibit the protein kinase epidermal growth factor receptor (EGFR PTK) suggests that N-[3-(4-chlorophenoxy)propyl]cyclopropanamine could be investigated for its anticancer properties . EGFR is often overexpressed in cancer cells, and its inhibition can lead to the suppression of tumor growth.
Anti-inflammatory Applications
Some salicylanilides have been identified as selective inhibitors of Interleukin-12p40 production, a cytokine involved in inflammatory responses . Therefore, N-[3-(4-chlorophenoxy)propyl]cyclopropanamine might have potential applications in the treatment of chronic inflammatory diseases.
Propiedades
IUPAC Name |
N-[3-(4-chlorophenoxy)propyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-10-2-6-12(7-3-10)15-9-1-8-14-11-4-5-11/h2-3,6-7,11,14H,1,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRHLDBAMJHXSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCCOC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-chlorophenoxy)propyl]cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B1462168.png)



![N-[(3-fluorophenyl)methyl]-N-methylaminosulfonamide](/img/structure/B1462175.png)
![[1-(6-Chloropyridine-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1462176.png)
![[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol](/img/structure/B1462177.png)
